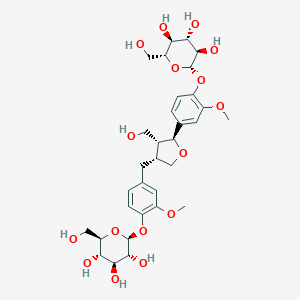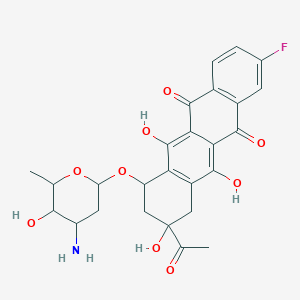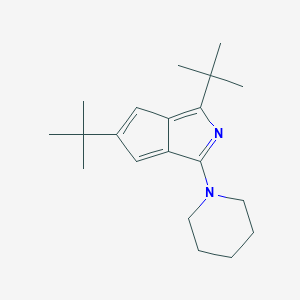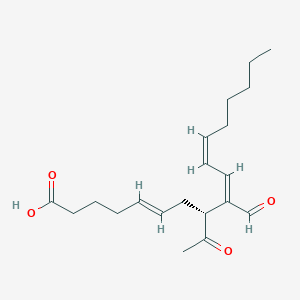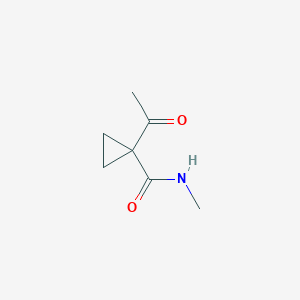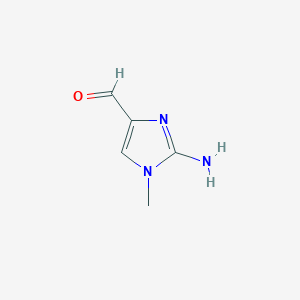
2-amino-1-methyl-1H-imidazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-1-methyl-1H-imidazole-4-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used in the synthesis of other chemical compounds and has been studied extensively for its biochemical and physiological effects.
Applications De Recherche Scientifique
2-amino-1-methyl-1H-imidazole-4-carbaldehyde has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In biochemistry, 2-amino-1-methyl-1H-imidazole-4-carbaldehyde has been used as a reagent for the detection of amino acids and peptides. In materials science, this compound has been studied for its potential applications in the development of new materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-amino-1-methyl-1H-imidazole-4-carbaldehyde is not fully understood. However, studies have suggested that this compound may act as a reactive oxygen species scavenger and may have antioxidant properties. Additionally, this compound has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
Studies have shown that 2-amino-1-methyl-1H-imidazole-4-carbaldehyde has a range of biochemical and physiological effects. This compound has been shown to have antioxidant properties and may help to protect cells from oxidative stress. Additionally, 2-amino-1-methyl-1H-imidazole-4-carbaldehyde has been shown to inhibit the activity of certain enzymes, which may have implications for the treatment of diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-amino-1-methyl-1H-imidazole-4-carbaldehyde in lab experiments is its versatility. This compound can be used in a range of applications, including medicinal chemistry, biochemistry, and materials science. Additionally, the synthesis of this compound is relatively simple and can be carried out using readily available reagents. However, one limitation of using 2-amino-1-methyl-1H-imidazole-4-carbaldehyde is that its mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for the study of 2-amino-1-methyl-1H-imidazole-4-carbaldehyde. One area of interest is the development of new drugs based on this compound. Studies have shown that 2-amino-1-methyl-1H-imidazole-4-carbaldehyde has potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in materials science. Finally, studies are needed to investigate the safety and toxicity of this compound, particularly in the context of its potential use as a drug candidate.
Méthodes De Synthèse
The synthesis of 2-amino-1-methyl-1H-imidazole-4-carbaldehyde is typically carried out through the reaction between 2-amino-1-methylimidazole and formaldehyde. The reaction is catalyzed by an acid, typically hydrochloric acid, and results in the formation of the desired compound. The purity of the final product can be improved through recrystallization.
Propriétés
Numéro CAS |
117969-90-1 |
|---|---|
Nom du produit |
2-amino-1-methyl-1H-imidazole-4-carbaldehyde |
Formule moléculaire |
C5H7N3O |
Poids moléculaire |
125.13 g/mol |
Nom IUPAC |
2-amino-1-methylimidazole-4-carbaldehyde |
InChI |
InChI=1S/C5H7N3O/c1-8-2-4(3-9)7-5(8)6/h2-3H,1H3,(H2,6,7) |
Clé InChI |
QHKDSPQHKOSEFM-UHFFFAOYSA-N |
SMILES |
CN1C=C(N=C1N)C=O |
SMILES canonique |
CN1C=C(N=C1N)C=O |
Synonymes |
1H-Imidazole-4-carboxaldehyde,2-amino-1-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethanone, 1-(1-methyl-2,7-dioxabicyclo[4.1.0]hept-6-yl)-(9CI)](/img/structure/B38229.png)

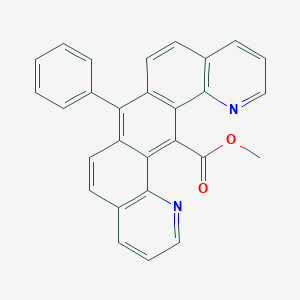
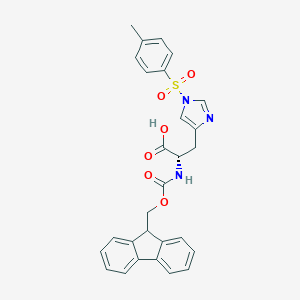

![N,N,N-Trimethyl-2-[(4-methylphenyl)(phenyl)methoxy]ethanaminium iodide](/img/structure/B38239.png)
